Cetyl stearate
Overview
Description
Cetyl Stearate is a wax ester of stearic acid . It is an oily liquid or waxy solid that is used most frequently in the formulation of eye makeup, skin makeup, lipstick, and skin care products . It acts primarily as a lubricant on the skin’s surface, which gives the skin a soft and smooth appearance .
Synthesis Analysis
Cetyl Stearate is prepared by reacting stearic acid with the appropriate alcohol . A solvent-free biocatalytic process has been optimized for the synthesis of high-quality cetyl laurate, myristate, palmitate, and stearate . This enzymatic procedure follows the fundamental principles of Green Chemistry and leads to sustainable products .Chemical Reactions Analysis
The synthesis of Cetyl Stearate involves the reaction of stearic acid with the appropriate alcohol . The influence of the amount of biocatalyst and the temperature were studied in an open-air batch reactor before carrying out the synthesis in a high-performance vacuum reactor with dry nitrogen input to shift the equilibrium towards product formation .Physical And Chemical Properties Analysis
Cetyl Stearate is a wax ester with unique properties of low viscosity and an oily nature, which results in a non-greasy, hydrophobic film when applied to the skin or lips . The physical properties of Cetyl Stearate vary greatly from manufacturer to manufacturer due to differences between the mixtures of fatty acids and fatty alcohol esters that are used .Scientific Research Applications
Pharmaceuticals
Cetyl stearate plays a significant role in the pharmaceutical industry . It is used to prepare different types of formulations . Solid lipids like cetyl stearate have their importance in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .
Cosmetics
In the cosmetics industry, cetyl stearate is used most frequently in the formulation of eye makeup, skin makeup, lipstick, and skincare products . It acts primarily as a lubricant on the skin’s surface, which gives the skin a soft and smooth appearance .
Food Industry
The Food and Drug Administration (FDA) includes cetyl stearate on its list as a flavoring agent allowed to be directly added to food . It can also be used as a component of adhesives .
Paint Industry
Solid lipids like cetyl stearate are used in the paint industry . They contribute to the texture and consistency of paints .
Leather Industry
In the leather industry, cetyl stearate is used in the production and treatment of leather products . It helps in providing a smooth finish and enhancing the durability of the leather .
Agriculture
Cetyl stearate is also used in the agriculture industry . It is used in the formulation of certain types of pesticides and fertilizers .
Microfluidics
In the field of microfluidics, cetyl stearate is used due to its unique properties of low viscosity and an oily nature . It results in a non-greasy, hydrophobic film when applied, which is beneficial in microfluidic applications .
Oil Industry
Cetyl stearate finds its application in the oil industry . It is used in the formulation of lubricants and other oil-based products .
properties
IUPAC Name |
hexadecyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZBUIDZHHWXNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061586 | |
Record name | Hexadecyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals, Solid; [Sigma-Aldrich MSDS] | |
Record name | Octadecanoic acid, hexadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cetyl stearate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12876 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Cetyl stearate | |
CAS RN |
1190-63-2 | |
Record name | Cetyl stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, hexadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexadecyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.386 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CETYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06RI5UQA7L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Cetyl Stearate and what are its common applications?
A1: Cetyl Stearate, also known as Hexadecyl Octadecanoate, is a synthetic wax composed of a mixture of esters of saturated fatty acids and fatty alcohols. It primarily consists of Cetyl Palmitate, Cetyl Stearate, Myristyl Myristate, Myristyl Stearate, Cetyl Myristate, and Stearyl Stearate. [] This compound is frequently incorporated into cosmetics and skincare products as a skin conditioning agent and emollient, typically at concentrations of up to 7%. [] It's also explored as a phase change material (PCM) in latent heat storage applications due to its suitable phase transition temperature and high transition enthalpy. [] Furthermore, research indicates its potential use as a fuel additive for improved fuel efficiency and engine lubrication. []
Q2: How is Cetyl Stearate synthesized?
A2: One method involves a two-step esterification reaction between Stearic Acid and Cetyl Alcohol. [] Another study highlights its production via enzymatic esterification using lipase immobilized on functionalized rice husk silica as a biocatalyst. []
Q3: What is the structural characterization of Cetyl Stearate?
A3: Cetyl Stearate is an ester with the molecular formula C34H68O2. While specific spectroscopic data was not provided in the provided abstracts, common characterization techniques like Fourier transform infrared (FT-IR) spectroscopy, wide-angle X-ray diffraction (WAXD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TG) can provide insights into its structure and thermal properties. []
Q4: Are there any known toxicological concerns associated with Cetyl Stearate?
A5: Safety assessments indicate that Cetyl Stearate, both individually and as a component of Cetyl Esters, demonstrates low systemic toxicity and minimal irritation potential in both animal and human studies. [, ] It was found to be essentially non-irritating to the eyes and minimally irritating to the skin of rabbits. [] Furthermore, it showed no evidence of sensitization, photosensitization, or phototoxicity in clinical trials. [, ]
Q5: How is Cetyl Stearate analyzed and quantified?
A6: High-temperature gas chromatography (GC) has been successfully employed for the direct analysis of alkyl esters in spermaceti, a natural source of Cetyl Stearate. [] Additionally, transesterification with hydrogen bromide in diethyl ether, followed by gas-liquid chromatography (GLC), can identify components in mixtures of fatty esters, including Cetyl Stearate and Cetyl Palmitate. []
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